1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Brand Name:
Vulcanchem
CAS No.:
124886-01-7
VCID:
VC20854450
InChI:
InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
SMILES:
CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Molecular Formula:
C12H11N3O
Molecular Weight:
213.23 g/mol
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
CAS No.: 124886-01-7
Cat. No.: VC20854450
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124886-01-7 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one |
| Standard InChI | InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16) |
| Standard InChI Key | ODCKPUDNMNCWMR-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C2=C(C=C1)NC3=NC(=O)NC3=C2)C |
| SMILES | CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C |
| Canonical SMILES | CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator